molecular formula C19H26N2OS B2523887 cyclohexyl(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851804-26-7

cyclohexyl(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2523887
CAS No.: 851804-26-7
M. Wt: 330.49
InChI Key: HLCXKPPJOJSDFI-UHFFFAOYSA-N
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Description

Cyclohexyl(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic compound that features a cyclohexyl group, a dimethylbenzyl thioether, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multiple steps, starting with the preparation of the imidazole ring. One common method for synthesizing imidazoles is the Van Leusen imidazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes and amines . The cyclohexyl group can be introduced through a Friedel-Crafts alkylation reaction, where cyclohexyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable feedstocks, could be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols .

Scientific Research Applications

Cyclohexyl(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its use as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of cyclohexyl(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. The thioether group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl(2-((2,4-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
  • Cyclohexyl(2-((2,6-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
  • Cyclohexyl(2-((2,5-dimethylphenyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Uniqueness

Cyclohexyl(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is unique due to the specific positioning of the dimethyl groups on the benzyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can result in different binding affinities and specificities compared to similar compounds .

Properties

IUPAC Name

cyclohexyl-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2OS/c1-14-8-9-15(2)17(12-14)13-23-19-20-10-11-21(19)18(22)16-6-4-3-5-7-16/h8-9,12,16H,3-7,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCXKPPJOJSDFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NCCN2C(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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